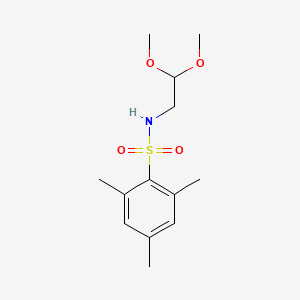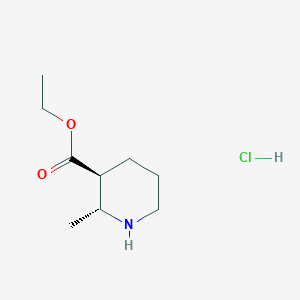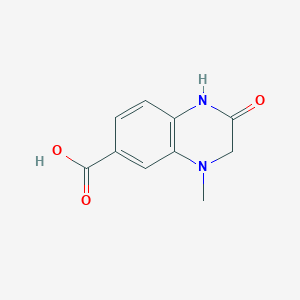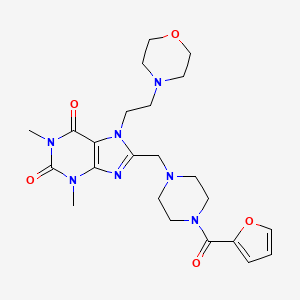
N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H21NO4S and its molecular weight is 287.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Agents
One study explored the structure-activity relationships of sulfonamide analogs, including those related to N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide, as novel small molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. The investigation revealed that certain analogs could antagonize tumor growth in animal models, suggesting potential for development as cancer therapeutics (Mun et al., 2012). Another study similarly focused on these compounds' in vitro and in vivo anti-cancer activities, particularly against pancreatic cancer, further supporting their therapeutic potential (Wang et al., 2012).
Synthesis and Characterization
Research on the synthesis and characterization of new sulfonamide molecules has been conducted, with one study detailing the synthesis, structural characterization, and computational study of a newly synthesized sulfonamide compound. This work contributes to understanding the structural and electronic properties of these compounds, which is critical for their application in various domains (Murthy et al., 2018).
Electrochemical Studies
Electrochemical behavior of sulfonamides has been explored in studies examining the formation, decomposition, and redox behavior of related sulfonamide radical anions. These findings are significant for applications in electrochemical sensors and devices (Asirvatham & Hawley, 1974).
Molecular Interactions
Investigations into the molecular interactions and supramolecular architectures of sulfonamides have revealed different weak interactions in the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides. This research aids in the understanding of how these compounds interact at the molecular level, which is valuable for designing more effective pharmaceuticals and materials (Shakuntala et al., 2017).
Sensor Development
A study on the development of a highly efficient Co2+ ion sensor based on bis-sulfonamides highlights the potential of sulfonamide derivatives in environmental monitoring and analytical chemistry. The research demonstrated the fabrication of a glassy carbon electrode modified with sulfonamide compounds for sensitive and selective detection of cobalt ions (Sheikh et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide It’s worth noting that compounds with similar structures have been found to inhibit protein-protein interactions .
Mode of Action
The exact mode of action of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide Related compounds have been shown to inhibit protein-protein interactions, which could potentially disrupt cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide The inhibition of protein-protein interactions can have widespread effects on various biochemical pathways .
Result of Action
The molecular and cellular effects of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide The inhibition of protein-protein interactions could potentially disrupt cellular processes .
Eigenschaften
IUPAC Name |
N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-9-6-10(2)13(11(3)7-9)19(15,16)14-8-12(17-4)18-5/h6-7,12,14H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXYIXISRCAWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B2721434.png)
![3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2721437.png)
![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2721438.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2721439.png)





![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine](/img/structure/B2721448.png)
